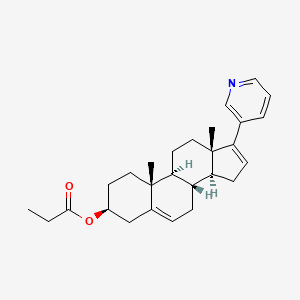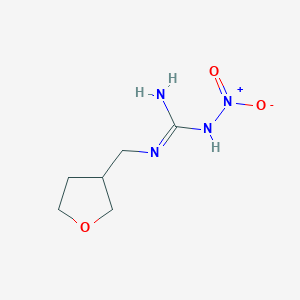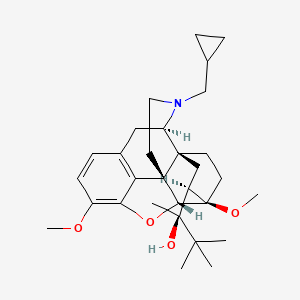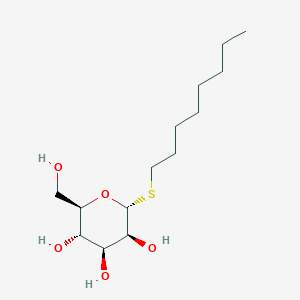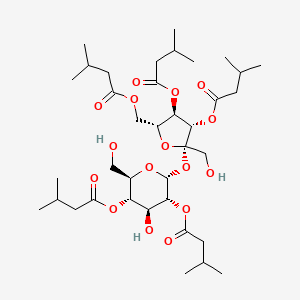
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKOS040763198: 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose , is a synthetic natural compound with a molecular formula of C37H62O16 and a molecular weight of 762.88 g/mol . This compound is entrenched in the research of natural compounds and has a variety of applications in studying multifarious maladies.
Méthodes De Préparation
The synthesis of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose involves multiple steps of esterification reactions. The primary synthetic route includes the esterification of sucrose with 3-methylbutanoic acid under specific reaction conditions. The industrial production methods for this compound are not widely documented, but typically involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles to form substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and substitution reactions.
Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .
Comparaison Avec Des Composés Similaires
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: can be compared with other similar compounds such as:
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-methyl-D-glucopyranose
These compounds share similar structural features but differ in the nature of their ester groups. The uniqueness of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose lies in its specific ester groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C37H62O16 |
|---|---|
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |
Clé InChI |
BPEAFRRQIZTAFP-FIDYUFFFSA-N |
SMILES isomérique |
CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

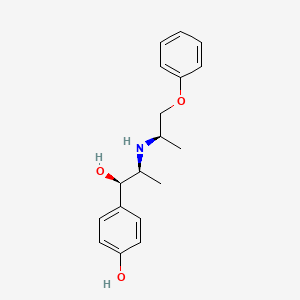


![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)



